
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of an iodine atom, which can significantly influence its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethyl-2(3H)-furanone and 1-iodo-3-methylbutane.
Reaction Conditions: The key step involves the alkylation of 4,4-dimethyl-2(3H)-furanone with 1-iodo-3-methylbutane in the presence of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the furanone ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Formation of dihydrofuran derivatives.
科学研究应用
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and flavoring agents.
作用机制
The mechanism of action of 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- involves its interaction with biological targets such as enzymes and receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, 4,4-dimethyl-: Lacks the iodine and alkyl substituents, resulting in different reactivity and biological properties.
2(3H)-Furanone, dihydro-5-(1-bromo-3-methylbutyl)-4,4-dimethyl-: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
2(3H)-Furanone, dihydro-5-(1-chloro-3-methylbutyl)-4,4-dimethyl-: Contains a chlorine atom, which affects its chemical behavior and biological activity.
Uniqueness
The presence of the iodine atom in 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- imparts unique reactivity and biological properties compared to its bromine and chlorine analogs. Iodine is more polarizable and can form stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.
属性
CAS 编号 |
494803-95-1 |
|---|---|
分子式 |
C11H19IO2 |
分子量 |
310.17 g/mol |
IUPAC 名称 |
5-(1-iodo-3-methylbutyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C11H19IO2/c1-7(2)5-8(12)10-11(3,4)6-9(13)14-10/h7-8,10H,5-6H2,1-4H3 |
InChI 键 |
NLXTUSUJNVTCLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1C(CC(=O)O1)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
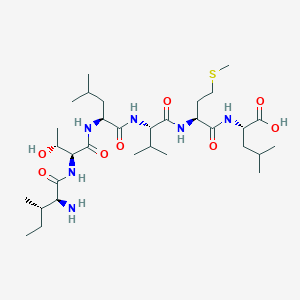
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
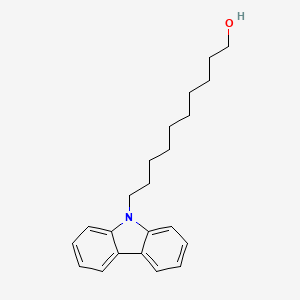
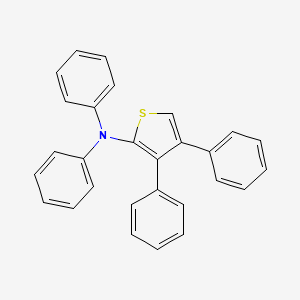
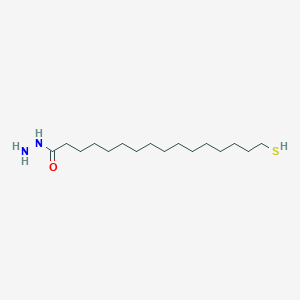
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)

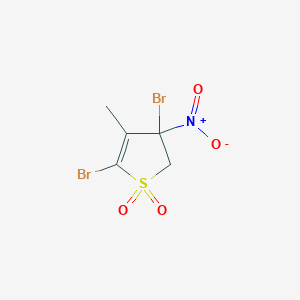
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
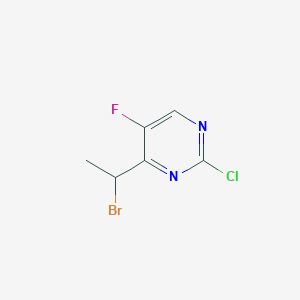
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
